(R)-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione

Chiral resolution Enantiomeric purity Stereochemical integrity

(R)-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione (CAS: 2331211-38-0) is a chiral, non-racemic small molecule that fuses an isoindole-1,3-dione (phthalimide) core with a 4-methylmorpholine side chain. Its molecular formula is C₁₄H₁₆N₂O₃ with a molecular weight of 260.29 g/mol.

Molecular Formula C14H16N2O3
Molecular Weight 260.29 g/mol
Cat. No. B12275615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione
Molecular FormulaC14H16N2O3
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESCN1CCOCC1CN2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C14H16N2O3/c1-15-6-7-19-9-10(15)8-16-13(17)11-4-2-3-5-12(11)14(16)18/h2-5,10H,6-9H2,1H3
InChIKeyAPPCEMMNWKYOCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione: A Single-Enantiomer Isoindole-Morpholine Hybrid Building Block


(R)-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione (CAS: 2331211-38-0) is a chiral, non-racemic small molecule that fuses an isoindole-1,3-dione (phthalimide) core with a 4-methylmorpholine side chain. Its molecular formula is C₁₄H₁₆N₂O₃ with a molecular weight of 260.29 g/mol . The compound possess a defined (R) stereochemical configuration at the morpholine 3-position, distinguishing it from racemic mixtures and (S)-enantiomer analogs used in medicinal chemistry and chemical biology . It is primarily supplied as a research intermediate and chiral building block, with commercial purity typically ≥95% . The hydrochloride salt form (CAS: 2331211-39-1, purity ≥98%) is also available to enhance aqueous solubility and long-term storage stability .

Stereochemistry Defined (R)-configuration supports enantiomer-specific SAR studies
Chiral Building Block Single enantiomer for asymmetric synthesis and library construction
Research Formats Free base and hydrochloride salt available for solubility-matched workflows

Why Generic Isoindole-1,3-dione or Morpholine Analogs Cannot Substitute (R)-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione in Chirality-Sensitive Workflows


Generic isoindole-1,3-dione (phthalimide) derivatives and simple morpholine analogs lack the defined (R)-stereochemistry at the morpholine 3-position, which is critical for applications where enantiomeric purity dictates downstream biological or catalytic outcomes [1]. Racemic or (S)-configured mixtures (e.g., CAS 2331211-53-9) can produce divergent pharmacological results and ambiguous structure-activity relationships (SAR), as enantiomers frequently exhibit distinct target binding profiles and metabolic fates [2]. Furthermore, the specific 4-methyl substitution on the morpholine ring modulates basicity (pKa of the tertiary amine), solubility, and hydrogen-bonding capacity relative to unsubstituted morpholine or piperidine analogs, directly affecting compound properties in cellular and in vivo assays . Substituting with an achiral isoindole-1,3-dione derivative or a different morpholine regioisomer introduces uncontrolled variables that can invalidate batch-to-batch reproducibility and lead to conflicting biological data, procurement of the incorrect stereoisomer therefore represents a significant scientific and financial risk in hit-to-lead and lead optimization campaigns [3].

Enantiomeric Mismatch Racemic or (S)-configured analogs may yield divergent binding profiles and ambiguous SAR due to enantiomer-specific target recognition.
Morpholine Substitution 4-Methyl substitution modulates amine basicity and solubility compared to unsubstituted morpholine, altering assay compatibility.
Stereochemical Purity Achiral isoindole-1,3-dione or poorly characterized stereoisomers may shift batch-to-batch reproducibility in chiral-sensitive workflows.

Quantitative Differentiation Evidence for (R)-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione Against Closest Analogs


Enantiomeric Purity: (R)-Isomer Versus (S)-Isomer Supplier Specifications

The (R)-enantiomer (CAS 2331211-38-0) is supplied at ≥95% purity by AK Scientific, while the (S)-enantiomer (CAS 2331211-53-9) is specified at ≥97% by MolCore, and the (R)-hydrochloride salt reaches ≥98% purity from ChemScene . The defined (R) configuration ensures consistent stereochemical identity, whereas racemic or mixed batches introduce variable enantiomeric ratios that confound SAR interpretation and biological assay reproducibility [1]. For context, patent literature on isoindolinone derivatives establishes enantiomeric excess (ee) >90% as the minimum threshold for pharmaceutical development, making the availability of well-characterized single enantiomers with documented purity a procurement-critical parameter [2].

Enantiomeric Purity
Head-to-head
Target: (R)-enantiomer ≥95% purity, HCl salt ≥98%
Comparator: (S)-enantiomer ≥97%; racemate unspecified ee
Supports stereochemical-control procurement context
Supplier-certified CoA; confirm ee for critical assays
Chiral resolution Enantiomeric purity Stereochemical integrity

Hydrochloride Salt Advantage: Solubility and Stability Versus Free Base

The (R)-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione hydrochloride salt (CAS 2331211-39-1, MW 296.75 g/mol) provides enhanced aqueous solubility compared to the free base (CAS 2331211-38-0, MW 260.29 g/mol) through protonation of the morpholine tertiary amine, which increases polarity and hydrogen-bonding capacity with water . The hydrochloride salt is specified for long-term storage sealed in dry conditions at 2–8°C, while the free base requires storage in a cool, dry place at ambient temperature, indicating differential stability profiles . Computational physicochemical data for the hydrochloride form show a LogP of 1.035 and TPSA of 49.85, consistent with moderate lipophilicity suitable for both biochemical and cell-based assays . The free base form has a higher calculated LogP and lower aqueous solubility, which can limit its utility in buffer-based biochemical screens without co-solvent (e.g., DMSO) optimization .

Salt Form Solubility
Data to verify
Salt: LogP 1.035, TPSA 49.85, cold storage
Free base: higher LogP, ambient storage
Informs aqueous assay format selection
Supplier data; confirm solubility in specific buffer
Aqueous solubility Salt form selection Compound stability

Chemoselectivity Advantage: 4-Methylmorpholine Versus Unsubstituted Morpholine Analogs

The 4-methyl substitution on the morpholine ring converts the secondary amine of unsubstituted morpholine into a tertiary amine, eliminating a reactive N–H site that would otherwise compete in acylation, sulfonylation, or reductive amination reactions during downstream synthetic elaboration . Unsubstituted morpholine-containing isoindole-1,3-dione derivatives (e.g., 2-(morpholin-4-ylmethyl)isoindole-1,3-dione, CAS 6857-12-1) retain a secondary amine that requires orthogonal protection/deprotection steps in multi-step syntheses, increasing step count and reducing overall yield . In the (R)-configuration with the 4-methyl group, the morpholine nitrogen is fully substituted yet retains nucleophilic character for alkylation or quaternization, providing predictable chemoselectivity in bifunctional coupling reactions . This structural feature is particularly advantageous in fragment-based drug discovery where controlled, single-site modification is required to generate focused chemical libraries [1].

Chemoselectivity
Class-level
4-Methyl: tertiary amine, no N-H
Unsubstituted morpholine: secondary N-H, requires protection
Supports simplified synthetic route design
Class-level inference; verify in target substrate
Chemoselective derivatization Tertiary amine reactivity Morpholine substitution

Phthalimide Leaving Group Potential: Isoindole-1,3-dione Core Versus Non-Phthalimide Chiral Amine Building Blocks

The isoindole-1,3-dione (phthalimide) core in the target compound functions as a masked primary amine, enabling mild deprotection via hydrazinolysis (Ing-Manske procedure) or sodium borohydride to liberate the corresponding chiral (R)-2-(4-methylmorpholin-3-yl)methanamine in high yield without racemization [1]. In contrast, non-phthalimide chiral amine building blocks—such as N-Boc or N-Cbz protected variants of (R)-(4-methylmorpholin-3-yl)methanamine—require strongly acidic (TFA, HCl/dioxane) or hydrogenolytic (H₂/Pd-C) deprotection conditions that can compromise acid-sensitive functional groups elsewhere in complex molecular architectures . Hydrazinolysis of the phthalimide proceeds under near-neutral conditions (hydrazine hydrate in refluxing ethanol), offering superior functional group tolerance in the context of multi-functionalized advanced intermediates [2]. This property is particularly valuable when the free chiral amine must be unmasked at a late stage of a total synthesis to avoid undesired side reactions during earlier synthetic transformations [3].

Deprotection Strategy
Class-level
Phthalimide: hydrazinolysis near-neutral
N-Boc/Cbz: strong acid or hydrogenolysis
Supports late-stage amine liberation with functional group tolerance
Class-level; confirm racemization risk under reaction conditions
Gabriel synthesis Phthalimide deprotection Primary amine liberation

Application Scenarios Where (R)-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione Delivers Measurable Procurement Advantage


Chiral Fragment Library Construction for Dopamine D4 and Related GPCR Targets

Isoindolinone enantiomers exhibit differential binding affinity at the dopamine D4 receptor, a finding that establishes the necessity of single-enantiomer procurement for any fragment-based or HTS campaign targeting this GPCR subclass [1]. The (R)-enantiomer's defined stereochemistry enables direct SAR interpretation without the confounding effects of racemic mixtures, which can yield misleading IC₅₀ or Ki values when the inactive enantiomer competitively binds serum proteins or off-target sites. The compound's LogP of 1.035 and TPSA of 49.85 position it favorably within CNS drug-like chemical space (Lipinski-compliant), making it suitable for blood-brain barrier penetration studies in neurology programs .

Late-Stage Chiral Amine Introduction in Total Synthesis of Apremilast and Phosphodiesterase-4 Inhibitor Analogs

Concert Pharmaceuticals has demonstrated that substituted isoindoline-1,3-dione derivatives serve as key intermediates for deuterated apremilast analogs targeting PDE4 inhibition [2]. The (R)-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione phthalimide core can be deprotected under mild hydrazinolysis conditions to reveal a chiral primary amine for subsequent coupling with sulfonamide or carboxylic acid pharmacophores, preserving stereochemical integrity at the morpholine 3-position. This late-stage deprotection strategy avoids the racemization risks associated with acidic Boc-deprotection of pre-formed chiral amine intermediates [3].

Chemoselective Bioconjugation via Morpholine Tertiary Amine Quaternization

The fully substituted 4-methylmorpholine tertiary amine in the target compound can be chemoselectively quaternized with alkyl halides or activated esters without competing reaction at the phthalimide carbonyls, enabling site-specific bioconjugation to generate chemical probes or PROTAC linker intermediates. This chemoselectivity is absent in unsubstituted morpholine analogs, where the secondary N–H competes for acylation and necessitates orthogonal protection strategies that add 1–2 synthetic steps per conjugation event .

Analytical Method Development and Chiral Purity Reference Standard

The (R)-enantiomer with supplier-certified purity ≥95% (free base) or ≥98% (hydrochloride) can serve as a chiral reference standard for HPLC or SFC method development aimed at quantifying enantiomeric excess in asymmetric synthetic routes . Its well-defined molecular properties (MW 260.29, C₁₄H₁₆N₂O₃) and availability in both free base and salt forms allow calibration of chiral stationary phases and UV/RI detection parameters, which is critical for process analytical technology (PAT) in cGMP manufacturing of chiral pharmaceutical intermediates [4].

Application
Selection Property
Validation Focus
D4 GPCR Fragment-Based Screening
Single-enantiomer procurement
Enantiomer-specific SAR and CNS property review
PDE4 Inhibitor Intermediate Synthesis
Phthalimide deprotection compatibility
Stereochemical integrity during late-stage amine liberation
Bioconjugation and PROTAC Linker Synthesis
Tertiary amine chemoselectivity
Site-specific quaternization without orthogonal protection
Chiral HPLC/SFC Method Development
Supplier-certified enantiomeric identity
Chiral stationary phase calibration and ee quantification
Quote Request

Request a Quote for (R)-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.